Carboprost tromethamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Management of Postpartum Hemorrhage (PPH)

PPH is a severe complication of childbirth characterized by excessive bleeding after delivery. CT acts by stimulating contractions of the uterine smooth muscle, which helps to compress blood vessels and reduce bleeding. Studies have shown CT to be effective in treating and preventing PPH, particularly after cesarean sections . Compared to oxytocin, another drug used for PPH, CT has a longer duration of action and may be more effective in controlling severe bleeding .

Induction of Labor and Termination of Pregnancy

CT can stimulate uterine contractions, making it a potential tool for inducing labor or terminating pregnancy. Research is ongoing to determine the optimal dosage and administration protocols for these applications. Some studies suggest CT may be a viable option for medical termination of pregnancy in the second trimester, but further research is needed to establish its safety and efficacy compared to other methods .

Other Potential Applications

Scientific research is exploring other potential uses for CT. Some studies have investigated its role in treating fibroids, benign tumors in the uterus. CT may help to reduce the size of fibroids and alleviate associated symptoms [░]. However, more research is required to confirm these findings and establish CT as a standard treatment for fibroids.

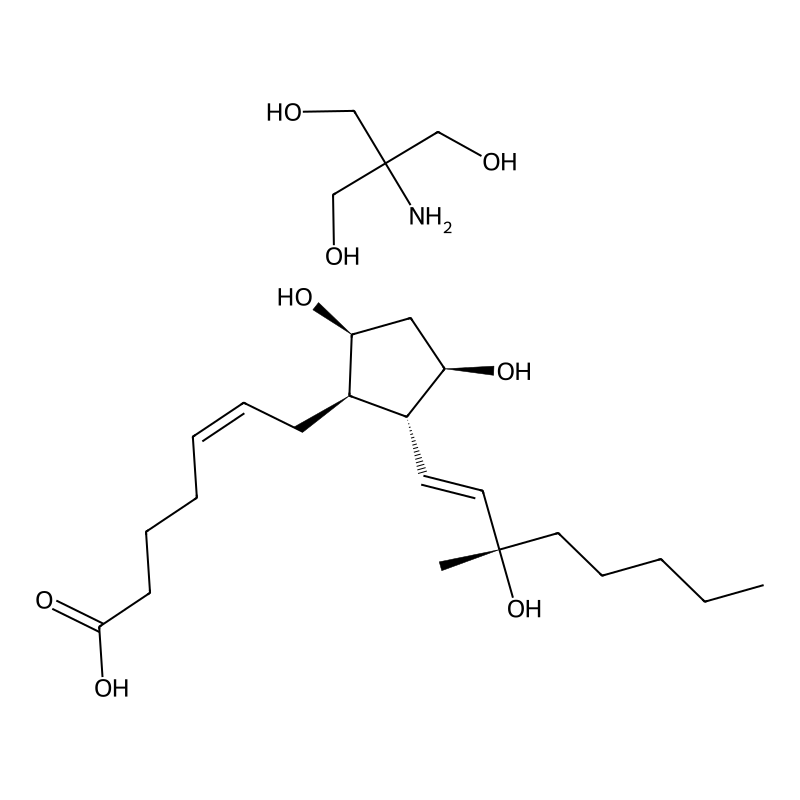

Carboprost tromethamine is a synthetic analogue of prostaglandin F2α, specifically the (15S)-15-methyl variant. It is primarily utilized in obstetrics for its oxytocic properties, which stimulate uterine contractions. This compound is marketed under the brand name Hemabate and is administered via intramuscular injection. The chemical formula for carboprost tromethamine is , with a molecular weight of approximately 489.65 g/mol. It appears as a white to slightly off-white crystalline powder that dissolves readily in water at room temperature at concentrations greater than 75 mg/mL .

Carboprost tromethamine mimics the effects of natural PGF2α by binding to FP receptors on myometrial cells in the uterus. This binding triggers a cascade of events leading to increased intracellular calcium, which in turn stimulates muscle contraction. In pregnancy termination, these contractions expel the products of conception. Postpartum, they help compress blood vessels at the placental implantation site, reducing bleeding [].

The biological activity of carboprost tromethamine is characterized by its potent stimulatory effect on smooth muscle, particularly in the uterus. It induces contractions similar to those experienced during labor, facilitating the expulsion of the placenta and reducing postpartum hemorrhage. In laboratory studies, carboprost tromethamine has shown a tenfold increase in potency as a uterine stimulant compared to prostaglandin F2α when administered intravenously or intramuscularly . Its effects extend to the gastrointestinal tract, where it can cause symptoms such as vomiting and diarrhea due to its stimulation of smooth muscle .

The synthesis of carboprost tromethamine involves several steps aimed at modifying the natural prostaglandin structure to enhance stability and activity. A significant aspect of this synthesis is the methylation of the C-15 hydroxyl group, which prevents enzymatic oxidation that typically deactivates natural prostaglandins. This modification retains the compound's biological activity while improving its pharmacokinetic profile . The synthesis can be summarized as follows:

- Starting Material: Natural prostaglandin F2α.

- Methylation: The C-15 hydroxyl group is methylated to form a tertiary carbinol.

- Formation of Tromethamine Salt: The resulting compound is then combined with tromethamine to form carboprost tromethamine.

Carboprost tromethamine has several clinical applications:

- Postpartum Hemorrhage: It is primarily indicated for treating severe bleeding due to uterine atony when other treatments are ineffective.

- Abortion: Carboprost tromethamine is used as an abortifacient in both first and second trimesters of pregnancy.

- Labor Induction: It may be employed to induce labor in specific obstetric situations .

Carboprost tromethamine may interact with other medications, particularly those that also stimulate uterine contractions (oxytocic agents). Concomitant use with other oxytocic drugs is generally not recommended due to potential additive effects that could lead to excessive uterine stimulation and complications . Additionally, it can cause transient bronchoconstriction in some patients, which may interact adversely with respiratory medications .

Carboprost tromethamine shares similarities with several other compounds used in obstetrics and gynecology. Below are some comparable compounds along with their unique features:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Prostaglandin F2α | C20H34O5 | Naturally occurring; used for labor induction and abortion |

| Misoprostol | C22H38O5S | Synthetic; often used in combination with mifepristone for abortion |

| Dinoprostone | C20H34O5 | Used for cervical ripening; naturally occurring |

| Mifepristone | C21H24ClO2 | Antiprogestin; blocks progesterone receptors |

Carboprost tromethamine is unique due to its specific structural modifications that enhance its potency as a uterine stimulant compared to natural prostaglandins like prostaglandin F2α and dinoprostone . Its ability to effectively manage postpartum hemorrhage sets it apart from other agents used in similar contexts.

Core Synthetic Pathways from Modified Corey Lactone

The synthesis of carboprost tromethamine relies fundamentally on the modified Corey lactone as the central building block [1] [2]. The Corey lactone represents a highly versatile intermediate that serves as the cornerstone for prostaglandin synthesis, providing the essential cyclopentane framework with precisely positioned stereocenters required for biological activity [3] [4].

The modified Corey lactone is synthesized through a sophisticated sequence beginning with commercially available starting materials [2]. The preparation involves a diphenylprolinol silyl ether-mediated domino Michael/Michael reaction that constructs the substituted cyclopentanone core in a formal (3 + 2) cycloadditive fashion [3]. This methodology achieves remarkable efficiency, with the entire Corey lactone synthesis completed within 152 minutes in a single reaction vessel, yielding 50% overall from starting materials [2] [4].

The synthesis pathway proceeds through several critical transformations: (1) stereoselective reduction of aldehyde and ketone functionalities using lithium aluminum tri-tert-butoxyhydride, (2) lactonization under acidic conditions with tetrafluoroboric acid, (3) concurrent conversion of the silicon-phenyl bond to silicon-fluorine during solvent removal, and (4) final Tamao-Fleming oxidation with hydrogen peroxide and potassium fluoride to introduce the hydroxyl group [2] [3].

The modified Corey lactone approach provides distinct advantages over traditional prostaglandin synthetic routes. The strategy enables convergent synthesis where the cyclopentane core and both side chains can be constructed independently and then coupled in the final stages [5]. This modular approach significantly improves overall synthetic efficiency and allows for the preparation of diverse prostaglandin analogs from a common intermediate [6] [5].

Table 1: Grignard Reaction Optimization

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Grignard Reagent | Methylmagnesium bromide | Methylmagnesium chloride |

| Solvent System | Tetrahydrofuran (THF) | Toluene/Xylene |

| Equivalents Required | 16 equivalents | 5 equivalents |

| Protection Group | None/Limited | Triethylsilyl |

| Stereoselectivity (S:R) | 60:40 | 70:30 |

| Yield (%) | 55 | 75 |

| Temperature (°C) | Room temperature | Controlled conditions |

Macrocyclic Lactone Strategy for 5E-Isomer-Free Synthesis

A breakthrough in carboprost synthesis has been achieved through the development of a macrocyclic lactone strategy that completely eliminates the formation of the problematic 5E-isomer [7] [8]. This innovative approach represents the first successful method for synthesizing 5E-isomer-free carboprost methyl ester, addressing one of the most challenging aspects of prostaglandin manufacturing [7] [9].

The macrocyclic lactone strategy begins with a modified Corey lactone substrate and employs a carefully designed sequence that prevents the formation of geometric isomers at the 5,6-position [7] [10]. The key innovation involves constructing a macrocyclic intermediate that inherently lacks the ability to form the undesired 5E-configuration due to conformational constraints imposed by the ring structure [10] [7].

The synthetic sequence involves several critical steps: (1) macrolactonization of appropriately functionalized precursors to form the ring-closed intermediate, (2) selective reduction and functional group manipulations within the macrocyclic framework, and (3) ring-opening to reveal the linear prostaglandin structure with the desired 5Z-geometry exclusively [10] [7].

This macrocyclic approach offers substantial advantages in manufacturing efficiency. Traditional synthesis methods require expensive chromatographic separation of 5E and 5Z isomers, often necessitating preparative high-performance liquid chromatography with costly stationary phases [10]. The macrocyclic strategy eliminates this purification burden entirely, resulting in significant cost savings and improved process economics [7] [8].

The selectivity achieved through this method is remarkable, with complete elimination of 5E-isomer formation compared to conventional approaches that typically produce 1-10% of the undesired isomer [10] [7]. This level of selectivity translates directly to higher product quality and reduced downstream processing requirements [9].

Critical Reaction Steps: Wittig and Grignard Reactions

The construction of carboprost tromethamine relies heavily on two pivotal carbon-carbon bond forming reactions: the Grignard reaction for introducing the 15-methyl substituent and the Wittig reaction for assembling the upper side chain [1] [11].

Grignard Reaction Optimization

The Grignard reaction represents the most critical step in determining the stereochemical outcome of the synthesis [1] [10]. The reaction involves the addition of a methylmagnesium halide reagent to the ketone functionality of the modified Corey lactone derivative, establishing the crucial 15S-stereocenter that distinguishes carboprost from natural prostaglandin F2α [12] [13].

Significant improvements have been achieved through systematic optimization of reaction parameters [11] [12]. The substitution of methylmagnesium bromide with the more economical methylmagnesium chloride has proven beneficial, reducing costs while maintaining or improving selectivity [11] [12]. The reagent stoichiometry has been substantially reduced from 16 molar equivalents to 5 molar equivalents without compromising yield [12].

Solvent selection plays a crucial role in determining reaction outcome. The replacement of tetrahydrofuran with toluene or xylene isomers has resulted in improved stereoselectivity, increasing the desired S:R epimer ratio from 60:40 to 70:30 [12] [13]. This improvement translates to reduced purification requirements and higher overall process efficiency [12].

The use of triethylsilyl protecting groups during the Grignard reaction has proven essential for achieving optimal selectivity [12] [13]. The protecting group prevents unwanted side reactions and helps direct the approach of the Grignard reagent to the desired face of the ketone [11].

Wittig Reaction Implementation

The Wittig reaction serves to construct the upper omega-chain of the prostaglandin molecule [1] [11]. This transformation involves the reaction of lactol epimers with carboxybutylphosphonium bromide (CBFBr) to form the characteristic alkene linkage [1] [12].

The reaction proceeds through initial formation of the phosphorane intermediate using sodium hydride in dimethyl sulfoxide [1] [12]. This deprotonation step must be carefully controlled to ensure complete ylide formation while minimizing competing reactions [11] [14].

Optimization studies have identified sodium amide as an effective alternative base system, providing improved safety profiles for production-scale synthesis [11]. The use of methyl iodide during the subsequent esterification step has been implemented to enhance overall process safety and efficiency [11].

The Wittig reaction demonstrates excellent functional group tolerance and proceeds with high geometric selectivity to provide the desired Z-alkene configuration [14] [15]. The transformation is compatible with the various protecting groups employed throughout the synthesis and maintains the stereochemical integrity of existing centers [1] [11].

Purification Techniques and Crystallization Optimization

The purification of carboprost tromethamine presents unique challenges due to the presence of multiple stereoisomers and the sensitivity of the molecule to acidic and basic conditions [16] [17]. Several complementary approaches have been developed to achieve the high purity standards required for pharmaceutical applications [18] [19].

Chromatographic Purification Methods

Column chromatography using silica gel remains the most widely employed purification technique for carboprost intermediates [16] [20]. The method utilizes 40-70 micrometer particle size silica gel with dichloromethane:acetone:triethylamine eluent systems [12]. The addition of triethylamine (0.1%) provides slightly basic conditions that prevent degradation of the sensitive prostaglandin structure [12].

High-performance liquid chromatography methods have been developed for achieving higher purity levels [17] [18]. Normal phase HPLC using Chiralpak AD columns with heptane:ethanol or heptane:isopropanol mobile phases provides excellent separation of stereoisomers [12]. Reverse phase methods employing Inertsil Prep ODS columns with methanol:water:acetonitrile systems offer alternative selectivity profiles [12].

Preparative HPLC represents the ultimate purification technique for achieving pharmaceutical-grade purity exceeding 99.5% [16] [18]. However, the method requires expensive spherical silica gel (5-10 micrometer particle size) and specialized high-pressure equipment, limiting its application to high-value products [18] [21].

Table 2: Purification Methods for Carboprost Tromethamine

| Method | Stationary Phase | Mobile Phase | Purity Achieved (%) | Industrial Feasibility |

|---|---|---|---|---|

| Column Chromatography | Silica gel (40-70 μm) | DCM:acetone:TEA mixtures | 95-98 | High |

| Normal Phase HPLC | Chiralpak AD | Heptane:ethanol/isopropanol | 98-99 | Medium |

| Reverse Phase HPLC | Inertsil Prep ODS | Methanol:water:acetonitrile | 98-99 | Medium |

| Preparative HPLC | Spherical silica (5-10 μm) | Alcohol:hydrocarbon mixtures | >99.5 | Low (expensive) |

| Crystallization | N/A | Acetone/ethanol | 99+ | High |

Crystallization Process Development

The crystallization of carboprost tromethamine represents the final purification step and critical quality control point in the manufacturing process [19] [22]. The formation of the tromethamine salt occurs through the addition of solid tromethamine base to a solution of carboprost in isopropanol [1] [12].

The crystallization process requires careful temperature control to ensure optimal crystal formation [22]. The reaction mixture is initially heated to 85°C to achieve complete dissolution, then slowly cooled to 60°C to initiate nucleation [10]. Further cooling to room temperature promotes crystal growth over a period of 120-180 minutes [22].

The choice of crystallization solvent system significantly impacts crystal quality and purity [19] [23]. A combination of acetone, ethanol, and hexane has proven effective for producing high-quality crystals with excellent filtration characteristics [12] [19]. The use of water-free conditions prevents hydrolysis and epimerization reactions that can occur in aqueous media [12].

Table 3: Physical Properties of Carboprost Tromethamine

| Property | Specification |

|---|---|

| Molecular Formula | C₂₅H₄₇NO₈ |

| Molecular Weight (g/mol) | 489.64 |

| Appearance | White to off-white crystalline powder |

| Melting Point (°C) | 95-105 (rate dependent) |

| Solubility in Water (mg/mL) | >75 at room temperature |

| pH (1% solution) | 7.0-8.5 |

| Storage Temperature (°C) | -20 to -10 |

| Specific Rotation | +15.5° to +17.5° |

The crystalline form of carboprost tromethamine exhibits characteristic physical properties that serve as identity and purity markers [24] [25]. The compound appears as a white to slightly off-white crystalline powder with a melting point range of 95-105°C, depending on the heating rate [24] [26]. The material demonstrates excellent water solubility, dissolving readily at concentrations greater than 75 mg/mL at room temperature [24] [25].

Quality control parameters for the crystalline product include specific rotation measurements (+15.5° to +17.5°), pH determination (7.0-8.5 for 1% solution), and comprehensive impurity profiling by high-performance liquid chromatography [22]. The final product must meet stringent specifications for individual impurities (<0.5%) and total impurities (<1.0%) to ensure pharmaceutical quality [22].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

G02 - Other gynecologicals

G02A - Uterotonics

G02AD - Prostaglandins

G02AD04 - Carboprost

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Prostaglandin

PTGFR [HSA:5737] [KO:K04262]

Pictograms

Health Hazard

Metabolism Metabolites

Wikipedia

Use Classification

Dates

2: Meng W, Li R, Zha N, E L. Efficacy and safety of motherwort injection add-on therapy to carboprost tromethamine for prevention of post-partum blood loss: A meta-analysis of randomized controlled trials. J Obstet Gynaecol Res. 2019 Jan;45(1):47-56. doi: 10.1111/jog.13833. Epub 2018 Oct 4. Review. PubMed PMID: 30288846.

3: Habek JA, Habek D, Gulin D. REFRACTORY BRADYCARDIA--A RARE COMPLICATION OF CARBOPROST TROMETHAMINE FOR INDUCTION OF ABORTION. Acta Clin Croat. 2016 Jun;55(2):323-5. PubMed PMID: 28394550.

4: Zhang R, Shi H, Ren F, Yuan Z. Assessment of carboprost tromethamine for reducing hemorrhage in laparoscopic intramural myomectomy. Exp Ther Med. 2015 Sep;10(3):1171-1174. Epub 2015 Jul 20. PubMed PMID: 26622459; PubMed Central PMCID: PMC4533125.

5: Bai J, Sun Q, Zhai H. A comparison of oxytocin and carboprost tromethamine in the prevention of postpartum hemorrhage in high-risk patients undergoing cesarean delivery. Exp Ther Med. 2014 Jan;7(1):46-50. Epub 2013 Nov 1. PubMed PMID: 24348762; PubMed Central PMCID: PMC3861477.